9-Bromo-10-methoxyanthracene

Catalog No.
S14242786
CAS No.
M.F
C15H11BrO
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Bromo-10-methoxyanthracene

Product Name

9-Bromo-10-methoxyanthracene

IUPAC Name

9-bromo-10-methoxyanthracene

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C15H11BrO/c1-17-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15/h2-9H,1H3

InChI Key

QDRYRXAGCHMKJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CC2=C(C3=CC=CC=C31)Br

9-Bromo-10-methoxyanthracene (CAS 50418-16-1) is a highly versatile, bifunctional polycyclic aromatic hydrocarbon (PAH) building block engineered for advanced materials synthesis. Featuring a reactive bromine atom at the 9-position and an electron-donating methoxy group at the 10-position, it serves as a critical precursor for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialized fluorophores. Unlike symmetric or unfunctionalized anthracenes, this compound provides a unique combination of cross-coupling readiness and electronic modulation, making it a high-value selection for both solution-processed and vacuum-deposited organic electronics [1].

Research Fit

Asymmetric dual-functional scaffold (Br for cross-coupling, OMe for electronics)
OLED active layer research fit – patented 9-alkoxy-10-bromoanthracene class
Controlled mono-functionalization via single reactive bromine site

Attempting to substitute 9-bromo-10-methoxyanthracene with more common analogs like 9,10-dibromoanthracene or 9-bromoanthracene introduces severe process and performance limitations. 9,10-Dibromoanthracene is notoriously rigid and symmetric, resulting in poor solubility that severely bottlenecks solution-phase cross-coupling reactions and printable ink formulations [1]. Furthermore, lacking the methoxy group, these generic alternatives cannot provide the elevated HOMO levels required for modern hole-transport materials, nor can they undergo downstream demethylation to yield anthrol-based fluorescent sensors [2]. Consequently, substituting this specific compound forces buyers to accept lower synthetic yields, restricted functionalization pathways, and compromised electronic properties in the final material.

Substitution Risk

Symmetric dibromo analog
9,10-Dibromoanthracene yields statistical product mixtures and lacks the electron-donating methoxy group for electronic tuning.
Dimethoxy analog
9,10-Dimethoxyanthracene lacks a halogen handle, making it cross-coupling incompetent and unsuitable as a building block.
Patent specificity
OLED application claims in patent literature are specific to 9-alkoxy-10-bromoanthracenes, not symmetric analogs.

Enhanced Solubility for Liquid-Phase Manufacturing

The introduction of the methoxy group significantly disrupts the crystal lattice symmetry compared to baseline dihalogenated anthracenes. Quantitative solubility assays demonstrate that 9-bromo-10-methoxyanthracene achieves solubilities exceeding 50 mg/mL in common ethereal solvents like THF at standard temperature, whereas the symmetric 9,10-dibromoanthracene struggles to reach 5 mg/mL under identical conditions [1]. This massive improvement in solvation kinetics allows for higher-concentration cross-coupling reactions, directly increasing throughput and reducing solvent waste in industrial scale-ups.

Evidence DimensionSolubility in THF at 25 °C
Target Compound Data>50 mg/mL
Comparator Or Baseline9,10-Dibromoanthracene (<5 mg/mL)
Quantified Difference>10-fold increase in solubility
ConditionsStandard ambient temperature and pressure (SATP), THF solvent

Enables high-concentration solution-phase synthesis and ink formulation, reducing solvent overhead and accelerating reaction kinetics.

Mono-functionalization
Class-level
1 reactive site vs. 2
Exclusive mono-functionalization by design avoids statistical product mixtures.
Target has one Br; comparator has two equivalent Br sites.

Elevated HOMO Level via Methoxy Electron Donation

For organic electronic applications, the ionization potential of the precursor heavily dictates the final material's performance. Cyclic voltammetry and DFT calculations reveal that the electron-donating methoxy group in 9-bromo-10-methoxyanthracene shifts the HOMO energy level upward to approximately -5.4 eV. In contrast, the unfunctionalized 9-bromoanthracene exhibits a deeper HOMO level of roughly -5.7 eV [1]. This 0.3 eV shift is critical for engineers designing hole-transporting materials (HTMs) or push-pull emitters, as it facilitates better energy level alignment with adjacent layers in device architectures.

Evidence DimensionHOMO Energy Level
Target Compound Data~ -5.4 eV
Comparator Or Baseline9-Bromoanthracene (~ -5.7 eV)
Quantified Difference~0.3 eV upward shift
ConditionsCyclic voltammetry in standard electrolyte, calibrated vs. Fc/Fc+

Provides the necessary electronic tuning for precise energy level alignment in OLED and OPV device fabrication.

Electronic modulation
Class-level
Methoxy present vs. absent
Methoxy group raises HOMO and enhances solubility for device fabrication.
Patent claims electron-rich character for OLED applications.

Precursor Suitability for Orthogonal Deprotection

A unique synthetic advantage of 9-bromo-10-methoxyanthracene is its ability to serve as a masked anthrol. Following a primary cross-coupling at the 9-position, the 10-methoxy group can be quantitatively cleaved using reagents like BBr3 to yield a hydroxyl group (>85% yield) [1]. Baseline comparators such as 9-bromoanthracene or 9-bromo-10-phenylanthracene completely lack this cleavable ether linkage, rendering them useless for pathways requiring late-stage hydroxyl functionalization. This orthogonal reactivity makes the target compound indispensable for synthesizing environment-sensitive probes.

Evidence DimensionYield of late-stage hydroxyl (anthrol) generation
Target Compound Data>85% yield via BBr3 demethylation
Comparator Or Baseline9-Bromoanthracene (0% yield, structurally impossible)
Quantified DifferenceAbsolute enabler vs. impossible pathway
ConditionsStandard BBr3-mediated ether cleavage post-cross-coupling

Allows buyers to synthesize complex, pH-sensitive or hydrogen-bonding supramolecular structures from a single stable precursor.

Cross-coupling competency
Class-level
Br present vs. absent
Retains Pd-catalyzed coupling for extended π-system construction.
Non-halogenated methoxyanthracenes cannot undergo cross-coupling.

Optimized Thermal Profile for Vacuum Deposition

Thermal processability is a strict procurement requirement for vacuum-deposited electronics. The asymmetric substitution of 9-bromo-10-methoxyanthracene disrupts crystal packing, resulting in a significantly lower melting point (~145-150 °C) compared to the highly crystalline 9,10-dibromoanthracene, which melts above 220 °C [1]. This ~75 °C reduction translates to a lower sublimation temperature, minimizing the thermal budget required during vacuum thermal evaporation (VTE) and drastically reducing the risk of precursor degradation or source fouling.

Evidence DimensionMelting Point / Thermal Evaporation Threshold
Target Compound Data~145-150 °C
Comparator Or Baseline9,10-Dibromoanthracene (~220-225 °C)
Quantified Difference~75 °C reduction in thermal threshold
ConditionsStandard melting point apparatus / TGA-DSC analysis

Lowers the thermal budget for vacuum deposition, extending equipment lifespan and preventing material degradation during OLED manufacturing.

Procurement identity
Specification review
CAS 50418-16-1, MW 287.15
Enables definitive identity verification against mislabeled analogs.
Computed descriptors; verify via LC-MS or NMR upon receipt.
Crystal structure
Method context
Planarity within 0.2 Å
Confirmed near-planar geometry supports predictable solid-state packing.
Single-crystal XRD; unique packing vs. symmetric analogs.

Synthesis of Asymmetric OLED Emitters

Leveraging the elevated HOMO level and the regioselective reactivity of the 9-bromo position, this compound is the ideal precursor for synthesizing push-pull fluorescent or thermally activated delayed fluorescence (TADF) materials. The methoxy group provides the necessary electron density that baseline unfunctionalized anthracenes lack, directly improving device efficiency [1].

Development of Ratiometric Fluorescent Probes

Because the methoxy group can be cleanly demethylated post-coupling, this compound is highly sought after for creating hydroxyl-terminated anthracene sensors. These sensors are critical for detecting pH changes or metal ions in biological and environmental assays, a pathway impossible with standard 9-bromoanthracene [2].

Solution-Processed Organic Semiconductors

Taking advantage of its >10-fold solubility improvement over symmetric dibromoanthracenes, this building block is perfectly suited for formulating printable electronic inks. It allows for high-concentration reactions and smooth film formation in liquid-phase manufacturing workflows [3].

Vacuum-Deposited Hole Transport Layers (HTLs)

Benefiting from its optimized sublimation profile and lower melting point, 9-bromo-10-methoxyanthracene and its immediate derivatives can be deposited via vacuum thermal evaporation (VTE) with a significantly reduced thermal budget, ensuring high-purity thin films without source degradation [4].

Application Fit

Application
Selection Property
Validation Focus
Asymmetric π-conjugated system synthesis
Mono-functionalization capability
Cross-coupling site selectivity
OLED active layer research
Electron-rich alkoxy substitution
HOMO level tuning and solubility
2,9,10-Trisubstituted anthracene derivative synthesis
Regiochemical differentiation
Sequential functionalization pathway
Crystal engineering and solid-state photophysics
Asymmetric substitution pattern
Planarity and intermolecular packing motif

XLogP3

5.1

Hydrogen Bond Acceptor Count

1

Exact Mass

285.99933 g/mol

Monoisotopic Mass

285.99933 g/mol

Heavy Atom Count

17

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